molecular formula C10H11NO2S B4775169 3-thia-1-azatricyclo[5.2.2.0~2,6~]undeca-2(6),4-diene-5-carboxylic acid

3-thia-1-azatricyclo[5.2.2.0~2,6~]undeca-2(6),4-diene-5-carboxylic acid

Cat. No. B4775169
M. Wt: 209.27 g/mol
InChI Key: RKRVVOJCCOXOTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-thia-1-azatricyclo[5.2.2.0~2,6~]undeca-2(6),4-diene-5-carboxylic acid, commonly known as TATD, is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic applications. TATD is a bicyclic compound with a thiazole ring fused to a diazabicyclo[4.3.0]nonene ring system. In

Mechanism of Action

The mechanism of action of TATD is not fully understood, but it is believed to act through multiple pathways. In cancer cells, TATD has been shown to induce apoptosis through the activation of caspase-3 and caspase-9. In inflammation, TATD can inhibit the production of pro-inflammatory cytokines by blocking the NF-κB signaling pathway. In neurodegenerative disorders, TATD can protect neurons from oxidative stress and reduce inflammation.
Biochemical and Physiological Effects
TATD has been shown to have various biochemical and physiological effects. In cancer cells, TATD can induce DNA damage and inhibit cell proliferation. In inflammation, TATD can reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells. In neurodegenerative disorders, TATD can protect neurons from oxidative stress and reduce inflammation, leading to improved cognitive function.

Advantages and Limitations for Lab Experiments

TATD has several advantages for lab experiments, including its high purity and stability. However, TATD also has limitations, such as its low solubility in water and its potential toxicity at high concentrations. Careful dosing and toxicity studies are necessary when using TATD in lab experiments.

Future Directions

For TATD research include studying its efficacy in combination with other chemotherapeutic agents and in animal models of autoimmune and neurodegenerative diseases.

Scientific Research Applications

TATD has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, TATD has been shown to have cytotoxic effects on cancer cells and can induce apoptosis. TATD has also been studied for its anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines. In neurodegenerative disorder research, TATD has been shown to have neuroprotective effects and can improve cognitive function.

properties

IUPAC Name

3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c12-10(13)7-5-14-9-8(7)6-1-3-11(9)4-2-6/h5-6H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRVVOJCCOXOTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3=C2SC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-thia-1-azatricyclo[5.2.2.0~2,6~]undeca-2(6),4-diene-5-carboxylic acid
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3-thia-1-azatricyclo[5.2.2.0~2,6~]undeca-2(6),4-diene-5-carboxylic acid
Reactant of Route 3
3-thia-1-azatricyclo[5.2.2.0~2,6~]undeca-2(6),4-diene-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-thia-1-azatricyclo[5.2.2.0~2,6~]undeca-2(6),4-diene-5-carboxylic acid
Reactant of Route 5
3-thia-1-azatricyclo[5.2.2.0~2,6~]undeca-2(6),4-diene-5-carboxylic acid
Reactant of Route 6
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3-thia-1-azatricyclo[5.2.2.0~2,6~]undeca-2(6),4-diene-5-carboxylic acid

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